Dithranol Exhibits Superior G6PDH Inhibition vs. Triacetate Prodrug and Benzoxathiole Analog
In a head-to-head in vitro comparison, dithranol demonstrated 10-fold greater inhibition of pure glucose-6-phosphate dehydrogenase (G6PDH) compared to 6-hydroxy-2-oxobenzoxathiole [1]. Furthermore, dithranol exhibited stronger G6PDH inhibition in human skin homogenates compared to triacetoxyanthracene, a prodrug that requires hydrolysis for activation [2].
| Evidence Dimension | Inhibition of Glucose-6-phosphate Dehydrogenase (G6PDH) Activity |
|---|---|
| Target Compound Data | 10-fold greater inhibition of pure G6PDH; stronger inhibition in skin homogenate |
| Comparator Or Baseline | 6-hydroxy-2-oxobenzoxathiole (10x weaker); Triacetoxyanthracene (weaker in skin homogenate) |
| Quantified Difference | 10-fold difference in pure enzyme inhibition; qualitative superiority in skin homogenate |
| Conditions | Pure G6PDH enzyme assay; Human skin homogenate assay |
Why This Matters
Higher intrinsic biochemical potency ensures consistent experimental activity without relying on variable prodrug conversion, reducing batch-to-batch variability in research applications.
- [1] Raab W. Glucose-6-phosphat-Dehydrogenase und externe Antipsoriatica. Arch Dermatol Res. 1974;249(2):179-189. doi:10.1007/BF00595579 View Source
- [2] Raab W. Dithranol (anthralin) versus triacetoxyanthracene. Investigations in vitro. Br J Dermatol. 1976;95(2):193-196. doi:10.1111/j.1365-2133.1976.tb00826.x View Source
